molecular formula C2H4N4O4 B165591 Nitrobiuret CAS No. 16326-62-8

Nitrobiuret

Cat. No.: B165591
CAS No.: 16326-62-8
M. Wt: 148.08 g/mol
InChI Key: PDMSYILLGCPHSS-UHFFFAOYSA-N
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Description

Nitrobiuret is a chemical compound that belongs to the family of nitroamines and nitroamides. It is a derivative of biuret, which is formed by the nitration of biuret.

Preparation Methods

Synthetic Routes and Reaction Conditions

Nitrobiuret can be synthesized through the nitration of biuret using nitric acid or mixed acids. The process involves the reaction of biuret with a nitrating mixture, which typically consists of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and acidity, play a crucial role in determining the yield and purity of this compound .

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale nitration reactors. The process is carefully controlled to ensure the safety and efficiency of the reaction. The nitration mixture is added to biuret in a controlled manner, and the reaction is carried out at a specific temperature to optimize the yield. The resulting this compound is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Nitrobiuret undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Nitrobiuret has several applications in scientific research:

Mechanism of Action

The mechanism of action of nitrobiuret involves its interaction with molecular targets through its nitro and amide groups. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The specific pathways and molecular targets depend on the particular application and the conditions under which this compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its specific combination of nitro and amide groups, which confer distinct reactivity and properties.

Properties

IUPAC Name

1-carbamoyl-3-nitrourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N4O4/c3-1(7)4-2(8)5-6(9)10/h(H4,3,4,5,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDMSYILLGCPHSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(N)NC(=O)N[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20329008
Record name NITROBIURET
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20329008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16326-62-8
Record name NSC79144
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79144
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NITROBIURET
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20329008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-NITROBIURET
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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